2-Bromo-5-(naphthalen-2-yl)oxazole
Description
Overview of Oxazole (B20620) Chemistry and its Structural Diversity
Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship. taylorandfrancis.comwikipedia.org This arrangement of heteroatoms, along with three carbon atoms, creates a planar, sp2-hybridized ring system. tandfonline.com The ring is considered aromatic as it contains six π-electrons, fulfilling Hückel's rule, though its aromaticity is less pronounced than that of analogous sulfur-containing thiazoles. wikipedia.orgresearchgate.net This reduced aromaticity imparts a greater diene character to the oxazole ring, influencing its reactivity. taylorandfrancis.com
Oxazole is a weak base, with the conjugate acid of the parent ring having a pKa of 0.8. wikipedia.org The reactivity of the carbon atoms in the oxazole ring is distinct, with the hydrogen at the C2 position being the most acidic, followed by C5 and then C4. tandfonline.com Consequently, deprotonation and metallation often occur preferentially at the C2 position. wikipedia.orgpharmaguideline.com Conversely, electrophilic substitution, when it occurs, typically favors the C5 position, especially when activating groups are present on the ring. wikipedia.org
The structural diversity of oxazoles stems from the various substitution patterns possible on the ring. Chemists can synthesize 2,5-disubstituted, 2,4,5-trisubstituted, and other variations, each conferring unique properties to the molecule. chemrxiv.orgorganic-chemistry.org This versatility allows for the fine-tuning of electronic, physical, and biological properties, making oxazoles a valuable scaffold in chemical synthesis.
Table 1: Fundamental Properties of the Oxazole Ring
| Property | Description | Reference |
|---|---|---|
| Structure | 5-membered aromatic heterocycle with 1,3-oxygen and nitrogen atoms. | taylorandfrancis.comwikipedia.org |
| Aromaticity | Fulfills Hückel's rule (6π electrons) but is less aromatic than thiazole. | wikipedia.org |
| Basicity | Weak base (pKa of conjugate acid = 0.8). | wikipedia.org |
| Reactivity Sites | Metallation/Deprotonation: C2 > C5 > C4 Electrophilic Attack: C5 (preferred) | wikipedia.orgtandfonline.com |
Importance of Halogenated and Aryl-Substituted Oxazoles in Organic Synthesis and Materials Science
The introduction of specific substituents, such as halogens and aryl groups, onto the oxazole core is a key strategy for developing functional molecules. Halogenated oxazoles, particularly bromo- and iodo-oxazoles, are highly valuable synthetic intermediates. researchgate.net The carbon-halogen bond serves as a versatile functional handle for a wide range of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the direct attachment of aryl, vinyl, or other organic fragments, providing a powerful method for constructing complex molecular frameworks from simpler oxazole precursors. chemrxiv.org The substitution of halogens on the oxazole ring generally occurs with a reactivity order of C2 > C4 > C5. tandfonline.com
Aryl-substituted oxazoles are a prominent class of compounds with significant applications in materials science and medicinal chemistry. tandfonline.com The attachment of aryl groups can introduce or enhance photophysical properties like fluorescence. rsc.org For instance, certain 2-aryl-benzoxazole derivatives have been shown to exhibit high fluorescence quantum yields, making them candidates for use as luminescent dyes and in organic photonics. rsc.orgnih.gov The extended π-conjugation provided by aryl substituents is crucial for these electronic properties. In organic synthesis, the predictable metallation chemistry of oxazoles combined with cross-coupling reactions provides robust pathways to complex, poly-aromatic structures. researchgate.net
Table 2: Significance of Key Substituents on the Oxazole Ring
| Substituent Type | Position | Importance & Application |
|---|---|---|
| Halogen (e.g., Bromo) | C2, C4, or C5 | Acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of more complex molecules. chemrxiv.orgresearchgate.net |
| Aryl (e.g., Naphthyl) | C2, C4, or C5 | Confers photophysical properties (fluorescence), useful in materials science for dyes and organic electronics. rsc.org |
Rationale for Focused Research on 2-Bromo-5-(naphthalen-2-yl)oxazole
The specific structure of this compound makes it a compound of significant synthetic and materials science interest. The rationale for its study is based on the strategic combination of its three core components: the oxazole scaffold, the C2-bromo substituent, and the C5-naphthyl group.
Versatile Synthetic Building Block : The bromine atom at the C2 position, the most reactive site for nucleophilic substitution and metallation, makes this compound an ideal substrate for further chemical elaboration. wikipedia.orgpharmaguideline.com It can readily participate in palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of a wide variety of functional groups at this position. This transforms the molecule into a versatile building block for constructing more complex, multi-component systems.
Potential in Materials Science : The 5-(naphthalen-2-yl) group is a large, conjugated aromatic system. The incorporation of a naphthalene (B1677914) moiety into a heterocyclic structure is a common strategy for developing materials with desirable photophysical and electronic properties. This suggests that this compound, and derivatives synthesized from it, could be investigated for applications as organic fluorophores, components of organic light-emitting diodes (OLEDs), or as scaffolds for liquid crystals.
The combination of a reactive handle for synthesis (the bromo group) and a functional moiety for materials applications (the naphthyl group) on a stable heterocyclic core makes this compound a prime target for research aimed at developing novel functional organic molecules.
Historical Context of Oxazole Synthesis and Functionalization
The chemistry of oxazoles has a rich history, with several foundational synthetic methods developed over more than a century. These classical reactions remain relevant and form the basis for many modern synthetic routes.
Fischer Oxazole Synthesis (1896) : Discovered by Emil Fischer, this was one of the first methods for producing 2,5-disubstituted oxazoles. The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgijpsonline.com
Robinson-Gabriel Synthesis (1909-1910) : This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. pharmaguideline.comijpsonline.com The reaction is typically promoted by dehydrating agents like sulfuric acid or phosphorus pentachloride. ijpsonline.com
van Leusen Synthesis (1972) : A more modern and highly versatile method, this reaction produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com The van Leusen synthesis is known for its mild conditions and broad applicability, making it one of the most convenient protocols for preparing this class of oxazoles. nih.gov
The functionalization of pre-formed oxazole rings has also been extensively studied. The development of regioselective metallation, particularly at the C2 position, followed by reaction with electrophiles, has become a standard method for introducing substituents. wikipedia.org Furthermore, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of halogenated oxazoles, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Table 3: Foundational Oxazole Synthesis Methods
| Synthesis Method | Year Discovered | Description | Reference |
|---|---|---|---|
| Fischer Oxazole Synthesis | 1896 | Condensation of a cyanohydrin and an aldehyde. | wikipedia.orgijpsonline.com |
| Robinson-Gabriel Synthesis | 1909-1910 | Cyclodehydration of 2-acylamino ketones. | pharmaguideline.comijpsonline.com |
| van Leusen Synthesis | 1972 | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | nih.govijpsonline.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-5-naphthalen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8BrNO/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
UNBZZLOCYBKDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)Br |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of 2 Bromo 5 Naphthalen 2 Yl Oxazole
Reactivity of the Bromine Atom on the Oxazole (B20620) Ring
The bromine atom attached to the oxazole ring at the 2-position is a key functional group that dictates much of the compound's reactivity, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Role of Bromine in Cross-Coupling Reactions (e.g., Suzuki, C-C bond formation)
The bromine atom on the 2-bromo-5-(naphthalen-2-yl)oxazole serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. In a typical Suzuki coupling, the 2-bromooxazole (B165757) derivative reacts with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base.
Protocols for the Suzuki coupling of 2-bromooxazoles have been developed, demonstrating the utility of these compounds as building blocks in organic synthesis. For instance, microwave-assisted coupling of 2-aryl-4-trifloyloxazoles with various aryl and heteroaryl boronic acids proceeds rapidly and in good to excellent yields. nih.gov Similarly, 2-bromobenzothiazole (B1268465) has been successfully coupled with aryl boronic acids to form 2-arylbenzothiazole compounds. nih.gov While specific data for this compound is not detailed in the provided results, the general reactivity of 2-bromooxazoles in Suzuki reactions is well-established. nih.govresearchgate.net The reaction allows for the introduction of a wide range of substituents at the 2-position of the oxazole ring.
A general procedure for the Suzuki coupling of a bromo-substituted heterocycle involves reacting the bromo compound with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a suitable solvent system like toluene/methanol. beilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |
| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 °C | 77-82% beilstein-journals.org |
| 2-bromopyridine | Aryl boronic acids | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | N/A | Good to excellent researchgate.net |
Nucleophilic Substitution on Brominated Oxazoles
Nucleophilic substitution reactions on the oxazole ring are generally rare but can occur, especially when a good leaving group like bromine is present at the C-2 position. tandfonline.com The order of reactivity for nucleophilic substitution on a halogenated oxazole is C-2 > C-4 > C-5. tandfonline.com This indicates that the bromine atom in this compound is positioned at the most reactive site for such transformations.
Nucleophilic substitution reactions can be categorized into two main types: SN1 and SN2. SN2 reactions are bimolecular, meaning the rate depends on the concentration of both the substrate and the nucleophile, and they proceed in a single step with inversion of stereochemistry. libretexts.orgyoutube.com SN1 reactions, on the other hand, are unimolecular, with the rate depending only on the substrate concentration, and they proceed through a carbocation intermediate. youtube.com The specific mechanism for a given nucleophilic substitution on 2-bromooxazoles would depend on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comnih.gov
Intramolecular Reactivity and Cyclization Tendencies
The structure of this compound offers the potential for intramolecular cyclization reactions, where the bromine atom and a position on the naphthalene (B1677914) ring could react to form a new fused ring system. Such cyclizations are known to occur in related systems. For instance, 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines undergo intramolecular cyclization to form carbazoles. nih.govsigmaaldrich.com Similarly, intramolecular cyclization of 2-thiazolylamides of 2-aryl-2-hydroxy-2-oxo-Z-2-butenoic acids leads to the formation of imidazo[2,1-b]thiazoles. osi.lv These examples highlight the possibility of forming complex heterocyclic structures through intramolecular reactions of appropriately substituted precursors. The feasibility of such a cyclization for this compound would depend on the specific reaction conditions and the activation of the relevant positions on the naphthalene ring.
Oxidation and Photolysis Pathways of Oxazole Derivatives
Oxazole rings are known to be susceptible to both oxidation and photolysis. tandfonline.com
Oxidation: The oxidation of oxazoles can lead to cleavage of the C-C bond, typically occurring first at the C-4 position. tandfonline.com Photo-oxidation of oxazoles, particularly in the presence of singlet oxygen, can result in the formation of triamides through a [4+2] cycloaddition mechanism, leading to an endoperoxide intermediate. nih.govresearchgate.net The rate and products of oxidation can be influenced by substituents on the oxazole ring. cdu.edu.au For example, the photo-oxidation of substituted oxazoles has been utilized in the synthesis of natural products like antimycin A3. nih.govcdu.edu.au
Photolysis: Oxazole rings can undergo photolysis, leading to the formation of oxidation products. tandfonline.com Direct photolysis experiments on oxazole compounds have been conducted using UV light at wavelengths such as 300 nm and 365 nm. acs.org The presence of a sensitizer (B1316253) like perinaphthenone can promote photolysis through the generation of singlet oxygen. acs.org The specific products of photolysis can vary; for instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid yielded a mixture of other substituted oxazoles and a phenanthro[9,10-d]oxazole. tandfonline.com
Stereo- and Regioselectivity in Synthetic Transformations
Following a comprehensive review of scientific literature, it has been determined that there are currently no available research findings or data specifically detailing the stereo- and regioselectivity in synthetic transformations of the chemical compound this compound.
The reactivity of substituted oxazoles is an area of significant interest in synthetic organic chemistry. Generally, the positions on the oxazole ring exhibit different levels of reactivity, which can be exploited to achieve selective functionalization. For a compound like this compound, several reaction types could theoretically be explored to probe its stereo- and regioselective properties. These include, but are not limited to, metal-catalyzed cross-coupling reactions, lithiation followed by electrophilic quench, and various cycloaddition reactions.
In related systems, such as other 2-bromo-5-aryloxazoles, the bromine atom at the 2-position is a versatile handle for introducing new substituents via reactions like Suzuki, Stille, or Heck couplings. The regioselectivity of such transformations would be dictated by the catalyst system, reaction conditions, and the electronic properties of the naphthalene ring. For instance, palladium-catalyzed cross-coupling reactions are known to be sensitive to the steric and electronic environment of the C-Br bond. nih.govresearchgate.netrsc.org
Furthermore, deprotonation of the oxazole ring using strong bases can lead to regioselective metalation. In some substituted oxazoles, the acidity of the protons at different positions can be finely tuned, allowing for selective functionalization. rsc.orgresearchgate.net For this compound, the relative acidities of any available C-H bonds on the oxazole ring would influence the site of deprotonation and subsequent reaction with an electrophile.
However, without specific experimental data for this compound, any discussion of its stereo- and regioselectivity remains purely speculative. Detailed mechanistic investigations, supported by experimental results and computational studies, would be required to elucidate the precise reactivity patterns of this particular compound. Such studies would involve systematic screening of reaction conditions and analysis of the resulting product distributions to understand the factors governing the formation of specific stereoisomers and regioisomers.
At present, the scientific community has not published research that would allow for a detailed and accurate discussion on this specific topic as per the user's request for an article focused solely on this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 5 Naphthalen 2 Yl Oxazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of 2-Bromo-5-(naphthalen-2-yl)oxazole, the proton on the oxazole (B20620) ring is expected to appear as a singlet in the aromatic region. The protons of the naphthalene (B1677914) ring system would exhibit a complex series of multiplets, with chemical shifts and coupling constants characteristic of a 2-substituted naphthalene. The exact positions of these signals are influenced by the electronic effects of the oxazole ring.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the oxazole ring are expected to have distinct chemical shifts, with the carbon atom bonded to the bromine (C2) appearing at a characteristic downfield position due to the halogen's inductive effect. The carbon atom at the 5-position (C5), attached to the bulky naphthalene group, would also be readily identifiable. The remaining carbon signals would correspond to the naphthalene ring system, and their assignment can be aided by two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D methods reveal correlations between directly attached protons and carbons (HSQC) and correlations between protons and carbons separated by two or three bonds (HMBC), allowing for the unambiguous assignment of the entire molecular framework. bioline.org.br
Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is based on expected values for similar structures and requires experimental verification.)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole-H4 | Singlet, ~7.5-8.0 | ~120-125 |
| Naphthalene-H | Multiplets, ~7.5-8.5 | ~125-135 |
| Oxazole-C2 | - | ~140-145 |
| Oxazole-C4 | See Oxazole-H4 | See Oxazole-H4 |
| Oxazole-C5 | - | ~150-155 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C₁₃H₈BrNO, HRMS would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The high mass accuracy of the measurement allows for the calculated molecular formula to be distinguished from other possible combinations of atoms with the same nominal mass. This technique is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display a series of characteristic absorption bands. Key expected vibrations include the C=N stretching of the oxazole ring, typically observed in the range of 1650-1590 cm⁻¹. The C-O-C stretching vibration of the oxazole ether linkage would also be present. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene and oxazole rings would be found in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum. bioline.org.brmdpi.com
Expected FT-IR Absorption Bands for this compound (Note: The following table is based on expected values for similar structures and requires experimental verification.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Oxazole C=N Stretch | 1650-1590 |
| Aromatic C=C Stretch | 1600-1450 |
| Oxazole C-O-C Stretch | 1100-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the naphthalene and oxazole rings, is expected to give rise to strong absorptions in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are characteristic of the specific chromophore and can be influenced by the solvent polarity. This technique is particularly useful for characterizing the photophysical properties of conjugated organic molecules. nist.gov
Applications of 2 Bromo 5 Naphthalen 2 Yl Oxazole and Its Derivatives in Materials Science and Organic Electronics
Role as Versatile Synthetic Intermediates for Advanced Functional Materials
The presence of a bromine atom on the oxazole (B20620) ring of 2-Bromo-5-(naphthalen-2-yl)oxazole is a key feature that renders it an exceptionally versatile synthetic intermediate. The carbon-bromine bond is a well-established reactive handle in organic chemistry, readily participating in a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures with tailored properties.
The naphthalene (B1677914) unit provides a rigid and extended π-conjugated system, which is a fundamental requirement for many advanced functional materials. By leveraging reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings at the bromo position, researchers can effectively extend this conjugation or attach specific donor or acceptor units. This modular approach is crucial for fine-tuning the electronic and photophysical properties of the resulting materials. For instance, the synthesis of various 2,4,5-trisubstituted oxazole derivatives has demonstrated the feasibility of creating a wide array of new compounds from simpler oxazole precursors. nih.gov Similarly, the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) highlights the utility of brominated naphthalene compounds as building blocks for more complex naphthalene derivatives. researchgate.netresearchgate.netnih.gov
The reactivity of the bromo-oxazole moiety allows for the systematic modification of the molecular structure to achieve desired characteristics, such as specific emission colors, charge transport capabilities, and liquid crystalline phases. This synthetic flexibility is paramount in the development of materials for a wide range of applications, from organic electronics to fluorescent probes.
Development of Organic Electronic Materials
The electronic properties inherent in the naphthalene and oxazole moieties suggest that derivatives of this compound could be highly effective in various organic electronic devices. The combination of a π-electron-rich naphthalene group and an electron-accepting oxazole ring can lead to materials with desirable charge transport and luminescent properties.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the field of OLEDs, the design of new emitter and transport materials is critical for improving efficiency and stability. While direct studies on this compound in OLEDs are not yet prevalent, research on analogous compounds is highly encouraging. For example, derivatives of 2,5-di(aryleneethynyl)pyrazine have been synthesized and used as dopants in OLEDs, where they have been shown to enhance electron-transporting properties and improve external quantum efficiencies. rsc.orgresearchgate.net Given the structural similarities, it is plausible that derivatives of this compound could be developed to exhibit similar electron-transporting or emissive properties.
The tunability of the electronic structure through derivatization of the bromo position could allow for the creation of materials with specific HOMO/LUMO energy levels, a crucial aspect for efficient charge injection and transport in both OLEDs and OPVs. The broad absorption and emission characteristics often seen in naphthalene-containing compounds are also beneficial for these applications.
Organic Field-Effect Transistors (OFETs)
For OFETs, materials with high charge carrier mobility and good environmental stability are required. The rigid, planar structure of the naphthalene core is conducive to ordered molecular packing in the solid state, which is a key factor for efficient charge transport. By synthesizing appropriate derivatives of this compound, it may be possible to create materials that self-assemble into well-ordered thin films.
Research on other π-extended heterocyclic systems has shown a strong correlation between molecular structure, solid-state packing, and charge mobility. The ability to introduce various side chains via the bromo-oxazole functionality could be used to control the intermolecular interactions and optimize the morphology of the active layer in OFETs, potentially leading to high-performance p-type, n-type, or ambipolar semiconductors.
Luminescent and Fluorescent Materials (e.g., UV-excitable fluorescent dyes, probes)
The combination of the oxazole and naphthalene rings is expected to give rise to interesting photophysical properties. Naphthoxazole derivatives are known for their promising photophysical characteristics, including intense absorption and emission. researchgate.net Highly substituted oxazole derivatives have been investigated as organelle-targeting fluorophores, demonstrating that the oxazole scaffold can be a core component of highly fluorescent molecules. nih.gov
Derivatives of this compound are anticipated to be highly luminescent, with the potential for their emission to be fine-tuned across the visible spectrum by altering the substituents attached to the oxazole ring. This makes them promising candidates for a variety of applications, including:
UV-excitable fluorescent dyes: Materials that absorb UV light and emit in the visible region are valuable for a range of applications, from security inks to biological imaging.
Fluorescent probes: By attaching specific recognition elements to the core structure, it is possible to design probes that change their fluorescence properties in the presence of specific analytes, such as metal ions or biomolecules. The sensitivity of some oxazole derivatives to their local environment, such as solvent polarity, further enhances their potential as sensors. researchgate.netresearchgate.net
| Analogue Compound | Key Photophysical Property | Potential Application |
| Naphthoxazole Derivatives | Intense absorption and emission | Fluorescent probes, Dyes |
| Highly Substituted Oxazoles | High fluorescence, Organelle targeting | Bio-imaging, Cellular probes |
| 2,5-Di(aryleneethynyl)pyrazines | Enhanced electron transport, Luminescence | OLEDs, OPVs |
Advanced Chromophores for Optoelectronic Devices
A chromophore is the part of a molecule responsible for its color, and in the context of optoelectronics, for its interaction with light. The extended π-system of this compound and its derivatives makes them inherently strong chromophores. The ability to modify the structure through the bromo substituent allows for the creation of a library of chromophores with tailored absorption and emission characteristics.
The development of push-pull chromophores, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, is a key strategy for creating materials with large nonlinear optical (NLO) responses. The naphthalene moiety can act as part of the conjugated bridge, while the oxazole ring can be either an electron-accepting or -donating group depending on its substitution. nih.gov By attaching strong donor or acceptor groups at the bromo position, it is possible to design derivatives of this compound with significant intramolecular charge transfer character, making them suitable for applications in electro-optic modulators and other photonic devices.
Potential as Discotic Liquid Crystalline (DLC) Materials
Discotic liquid crystals are a class of materials composed of flat, disc-like molecules that can self-assemble into ordered columnar structures. These columns can exhibit one-dimensional charge transport, making them highly interesting for applications in organic electronics, such as nanowires and sensors.
The rigid, planar core of the naphthalene-oxazole system provides a suitable scaffold for the design of discotic liquid crystals. By attaching flexible aliphatic chains to the periphery of the molecule, typically through the bromo position, it is possible to induce liquid crystalline behavior. The length and number of these side chains can be varied to control the clearing temperature and the nature of the liquid crystalline phase. While direct evidence for discotic liquid crystalline behavior in this compound derivatives is yet to be reported, the molecular shape is conducive to the formation of such phases. Research on other oxazole-based liquid crystals has demonstrated that this class of compounds can indeed exhibit mesophases, further supporting the potential of naphthalene-oxazole systems in this area.
Applications in Agrochemical Research (as a broader category of oxazole derivatives)
The oxazole scaffold is a significant structural component in the field of agrochemical research, with various derivatives exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.com The development of new agrochemicals is crucial for managing plant diseases, pests, and weeds, and oxazole derivatives represent a promising avenue for the discovery of novel active ingredients. cbijournal.com
Research has demonstrated the potential of oxazole-containing compounds in crop protection. For instance, some oxazole derivatives have been identified as effective plant growth regulators. In a study on oilseed rape (Brassica napus L.), treatment with derivatives of oxazole and oxazolopyrimidine at very low concentrations led to significant improvements in various growth parameters compared to controls. nih.govnih.gov
The following table summarizes the observed effects of oxazole and oxazolopyrimidine derivatives on the growth of oilseed rape seedlings:
| Growth Parameter | Average Increase (%) |
| Shoot Length | 11 - 30 |
| Total Number of Roots | 8 - 68 |
| Total Length of Roots | 5 - 43 |
| Chlorophyll a Content | 14 - 20 |
| Chlorophyll b Content | 15 - 21 |
| Total Chlorophyll (a+b) Content | 16 - 18 |
| Carotenoid Content | 14 - 26 |
Data sourced from studies on the application of oxazole and oxazolopyrimidine derivatives as plant growth regulators. nih.govnih.gov
Furthermore, the fungicidal activity of oxazole derivatives is a key area of investigation. The oxazole ring is a core component of several compounds developed to combat fungal pathogens in crops. The versatility of the oxazole structure allows for the synthesis of a diverse library of compounds that can be screened for potent and specific antifungal effects. mdpi.com
In addition to their role as plant growth regulators and fungicides, oxazole derivatives have also been explored for their insecticidal properties. The ability to fine-tune the chemical structure of these compounds allows researchers to design molecules that target specific insect pests while minimizing harm to non-target organisms and the environment. mdpi.com The development of benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole ring, has been a particularly fruitful area of research for new insecticides and herbicides. cbijournal.com
The following table provides an overview of the agrochemical applications of the broader oxazole derivative class:
| Application | Examples of Activity |
| Herbicidal | Control of unwanted plant species |
| Fungicidal | Inhibition of fungal growth on crops |
| Insecticidal | Control of insect pests |
| Plant Growth Regulation | Enhancement of crop growth and yield |
This table summarizes the general agrochemical activities of the oxazole class of compounds as reported in the literature. mdpi.comcbijournal.com
Future Research Directions and Challenges in 2 Bromo 5 Naphthalen 2 Yl Oxazole Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of research on 2-Bromo-5-(naphthalen-2-yl)oxazole is intrinsically linked to the availability of efficient and environmentally benign synthetic routes. While classical methods for oxazole (B20620) synthesis exist, future research should focus on the development of greener alternatives. This includes the exploration of microwave-assisted organic synthesis (MAOS) which has been shown to promote rapid O,N-acylation-cyclodehydration cascade reactions in the synthesis of other polysubstituted oxazole derivatives. nih.gov The principles of green chemistry, such as the use of non-toxic solvents, catalytic reagents, and minimizing waste generation, should be at the forefront of these synthetic endeavors. rjstonline.com
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Method | Advantages | Disadvantages | Potential for Sustainability |
| Classical Cyclodehydration | Well-established procedures | Often requires harsh reagents and high temperatures | Low |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Requires specialized equipment | High |
| One-Pot Reactions | Reduced workup steps, time and resource efficient | Can be challenging to optimize | High |
| Flow Chemistry | Precise control over reaction parameters, scalable | High initial investment in equipment | Very High |
In-Depth Understanding of Structure-Reactivity-Property Relationships
A fundamental challenge in the study of this compound is the elucidation of its structure-reactivity-property relationships. Understanding how the interplay between the bromine atom, the oxazole ring, and the naphthalene (B1677914) group influences the molecule's chemical behavior and physical properties is crucial for its targeted application. For instance, the electron-withdrawing nature of the bromine atom and the aromatic character of the naphthalene ring are expected to significantly impact the electron density and reactivity of the oxazole core.
Future research should systematically investigate these relationships through a combination of experimental and computational methods. This will involve the synthesis of a library of derivatives with modifications at various positions to probe the effects on properties such as fluorescence, biological activity, and material characteristics.
Rational Design of Derivatives for Targeted Material Applications
The inherent photophysical properties of the naphthalene moiety suggest that this compound could serve as a scaffold for the development of novel organic materials. The design of derivatives for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors is a promising avenue of research. For example, the synthesis of BODIPY dyes incorporating a naphthalen-2-yl group has demonstrated the potential for creating fluorophores with high quantum yields. mdpi.com
The rational design of these materials will require a deep understanding of how structural modifications affect the electronic and photophysical properties of the molecule. Key parameters to investigate include the absorption and emission wavelengths, quantum yield, and stability. A hypothetical design strategy for tuning the fluorescence of this compound derivatives is outlined below:
| Target Property | Design Strategy | Rationale |
| Red-Shifted Emission | Introduction of electron-donating groups on the naphthalene ring | Decreases the HOMO-LUMO energy gap |
| Increased Quantum Yield | Introduction of rigidifying linkers | Reduces non-radiative decay pathways |
| Enhanced Two-Photon Absorption | Creation of symmetric D-π-A-π-D structures | Enhances the third-order nonlinear optical properties |
Exploration of Novel Catalytic Transformations Involving the Bromine and Naphthalene Moieties
The bromine atom at the 2-position of the oxazole ring and the naphthalene nucleus offer reactive sites for a variety of catalytic transformations, enabling the synthesis of a diverse range of derivatives. Future research should focus on exploring novel cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new functional groups at the bromine position. These transformations would allow for the facile synthesis of derivatives with tailored electronic and steric properties.
Furthermore, the naphthalene moiety itself can be a substrate for various catalytic C-H activation reactions, opening up possibilities for late-stage functionalization of the molecule. The development of selective catalytic methods for the functionalization of the naphthalene ring without affecting the oxazole core will be a significant challenge.
Integration of Computational and Experimental Approaches for Material Discovery
To accelerate the discovery of new materials based on the this compound scaffold, a close integration of computational and experimental approaches is essential. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, photophysical properties, and reactivity of designed derivatives before their synthesis. nih.gov This computational pre-screening can help in prioritizing synthetic targets and reducing the experimental workload.
Molecular docking and molecular dynamics simulations can also be utilized to predict the binding modes and affinities of this compound derivatives with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov The synergy between in silico and experimental studies will be pivotal in navigating the vast chemical space of possible derivatives and identifying promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Bromo-5-(naphthalen-2-yl)oxazole?
- Answer : The compound can be synthesized via cyclization of α-halo ketones using diethyl acetals as intermediates, as demonstrated in the preparation of 2-(2-bromo-1,1-diethoxyethyl)oxazole derivatives . Alternatively, Fischer oxazole synthesis—reacting cyanohydrins with aldehydes under anhydrous HCl—provides a foundational route for oxazole ring formation . Bromination at the 2-position is typically achieved using N-bromosuccinimide (NBS) or similar halogenation agents.
Q. How is this compound characterized spectroscopically?
- Answer : Key techniques include:
- 1H/13C NMR : To identify aromatic protons (naphthalene and oxazole rings) and carbons. For example, naphthalene protons appear as multiplet signals at δ 7.4–8.3 ppm .
- HRMS : Confirms the molecular ion ([M]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br) .
- X-ray crystallography : Resolves crystal packing and bond angles, as shown in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .
Q. What are the common nucleophilic substitution reactions involving the bromine substituent in this compound?
- Answer : The 2-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives. Alternatively, substitution with amines or thiols can yield functionalized oxazoles. The electron-withdrawing oxazole ring enhances reactivity at C2, favoring nucleophilic attack .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced biological activity?
- Answer : Density functional theory (DFT) calculations predict electron distribution and reactive sites, while molecular docking identifies potential targets (e.g., STAT3, tubulin). Structure-activity relationship (SAR) studies highlight the importance of naphthalene substitution for π-π stacking and bromine for covalent binding . For example, derivatives with para-substituted naphthalenyl groups show improved anticancer activity .
Q. What strategies resolve contradictions in spectroscopic or biological data for oxazole derivatives?
- Answer : Discrepancies between calculated and experimental HRMS values (e.g., C18H17NO3: calc. 295.3 vs. exp. 295.1 ) require recalibration with internal standards. For biological assays, orthogonal methods (e.g., enzymatic inhibition vs. cell viability) and dose-response curves clarify false positives. Synchrotron-based crystallography can resolve ambiguous electron density maps in structural studies .
Q. How can this compound be utilized in materials science applications?
- Answer : The bromine atom enables incorporation into conjugated polymers via cross-coupling (e.g., with thiophene or pyridine units). Photophysical studies (UV-Vis, fluorescence) assess optoelectronic properties, as demonstrated in oxazole-silver nanoparticle hybrids . The rigid naphthalene-oxazole backbone enhances thermal stability, making it suitable for organic semiconductors .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Answer : Polymorphism and solvent inclusion are common issues. Slow evaporation in mixed solvents (e.g., CHCl3/hexane) yields single crystals. Hirshfeld surface analysis (as in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate ) quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) to optimize crystal growth conditions.
Methodological Considerations
- Synthetic Optimization : Use catalytic Cu(I) for cross-coupling reactions to minimize byproducts .
- Data Validation : Compare experimental NMR shifts with computed values (e.g., via Gaussian09) to confirm assignments .
- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with target-specific studies (e.g., tubulin polymerization inhibition) to validate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
